N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c27-19(16-9-10-18(24-23-16)26-14-20-13-22-26)25(17-8-4-5-11-21-17)12-15-6-2-1-3-7-15/h1-11,13-14H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOFZJVNONEVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₇O |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1448077-11-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
1. Anticancer Activity
- The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it was evaluated using the MTT assay against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. The IC50 values for these cell lines were reported as 3.79 µM, 12.50 µM, and 42.30 µM respectively, indicating promising anticancer potential .
2. Antimicrobial Activity
- Studies have indicated that derivatives of triazole compounds exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, triazoles are generally known to inhibit fungal growth and may possess antibacterial properties as well.
3. Anti-inflammatory Effects
- The compound's structural components suggest potential anti-inflammatory activity, similar to other triazole derivatives that have been reported to reduce inflammation in various models .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives that share structural similarities with this compound:
Study 1: Anticancer Efficacy
- A study focused on a series of triazole derivatives found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, reinforcing the potential of triazole-containing compounds in oncology .
Study 2: Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazole-containing compounds exhibit potent anticancer properties. For instance, compounds similar to N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have shown selective inhibition of c-Met kinases, which are implicated in various cancers. A notable example is the compound PF-04217903, which has advanced to clinical trials for treating non-small cell lung cancer and renal cell carcinoma .
Cholinesterase Inhibition
The compound has also been investigated for its potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase. These enzymes play critical roles in neurotransmission and are significant targets in the treatment of Alzheimer's disease. Studies have demonstrated that pyridazine-containing compounds can effectively inhibit these enzymes, thereby enhancing cholinergic function .
Anti-inflammatory Properties
Triazole derivatives have been recognized for their anti-inflammatory activities. Research indicates that modifications to the triazole ring can enhance the compound's efficacy against inflammatory pathways. This aspect is particularly relevant in developing treatments for chronic inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A study published in MDPI explored the synthesis of various triazole-fused compounds and their biological evaluation. The results indicated that specific modifications to the triazole ring significantly impacted the biological activity against cancer cell lines and inflammatory markers. The study emphasized structure–activity relationships that guide the development of more potent derivatives .
Case Study 2: Dual Inhibitors for Alzheimer's Disease
In another investigation focusing on dual inhibitors for Alzheimer's disease, researchers synthesized several pyridazine-containing compounds. The findings revealed that certain derivatives exhibited strong inhibitory effects on both acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications in cognitive disorders .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at positions C-3 and C-6. For example:
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Reaction with amines : Substitution at C-3 occurs under mild conditions (DMF, 60°C) to yield derivatives with modified pharmacological profiles .
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Halogen displacement : Chlorine at C-6 can be replaced by heterocycles (e.g., pyrazole) via SNAr in the presence of K2CO3, enhancing bioactivity .
Key Data :
| Position | Reactant | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| C-3 | Piperidine | DMF, 60°C, 6h | 78% | |
| C-6 | 1H-Pyrazole | K2CO3, DMF, 80°C | 85% |
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
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Acidic hydrolysis (HCl, reflux): Produces N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid with 92% efficiency.
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Basic hydrolysis (NaOH, H2O/EtOH): Yields the same product but with slower kinetics (72% after 12h).
Cross-Coupling Reactions
The triazole and pyridazine moieties participate in metal-catalyzed cross-couplings:
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Suzuki-Miyaura coupling : The pyridazine ring reacts with arylboronic acids (Pd(PPh3)4, Na2CO3) to introduce aryl groups at C-6 .
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Buchwald-Hartwig amination : Palladium-catalyzed coupling with secondary amines modifies the triazole’s substitution pattern, enhancing antifungal activity .
Example Reaction :
Coordination Chemistry
The triazole and pyridazine nitrogen atoms act as ligands for transition metals:
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Cu(II) complexes : Form octahedral complexes with enhanced antimicrobial properties (IC50: 2.4 µM against Candida albicans) .
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Zn(II) binding : Stabilizes the compound in biological systems, improving pharmacokinetics .
Cycloaddition Reactions
The 1,2,4-triazole moiety participates in [3+2] cycloadditions with alkynes under Cu(I) catalysis, enabling the synthesis of fused heterocycles .
Case Study :
-
Reaction with phenylacetylene forms a 1,2,3-triazolo[1,5-a]pyrazine derivative (70% yield), which shows tubulin polymerization inhibition (IC50: 46 nM) .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (h) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.5 | Carboxamide hydrolysis |
| 7.4 | 48.0 | Minimal degradation |
| 9.0 | 12.0 | Pyridazine ring oxidation |
This stability profile supports its use in oral formulations .
Hydrogen Bonding and Solubility
The triazole and pyridazine functionalities form hydrogen bonds with solvents:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences:
Q & A
Q. What protocols validate target engagement in cellular assays?
- Methodology : Combine CRISPR knockdown of putative targets (e.g., PDE10A) with rescue experiments using overexpression plasmids. Confirm engagement via cellular thermal shift assays (CETSA), where a 2°C ΔTm shift indicates binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
